molecular formula C12H11ClO B2910750 (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol CAS No. 1568107-67-4

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol

Cat. No.: B2910750
CAS No.: 1568107-67-4
M. Wt: 206.67
InChI Key: MUYMUPWUEDFMCO-GFCCVEGCSA-N
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Description

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol (CAS 1568107-67-4) is a chiral organic compound with the molecular formula C12H11ClO and a molecular weight of 206.67 g/mol . This compound is provided as a powder and is recommended to be stored at +4°C . It is characterized by a specific rotation, indicated by the (1S) stereodescriptor, making it a valuable single-enantiomer building block for asymmetric synthesis. The presence of both a reactive chloro and a hydroxyl functional group on the ethan-1-ol chain attached to the naphthalene system allows this compound to serve as a versatile precursor in the synthesis of more complex molecules. While specific safety data for this exact compound is not publicly listed, researchers should treat it with care and consult the Safety Data Sheet (SDS) prior to use . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-chloro-1-naphthalen-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYMUPWUEDFMCO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of (S)-(-)-1-(1-naphthyl)ethylamine with appropriate reagents. One common method involves the use of acetonitrile as a solvent, potassium carbonate as a base, and methyl 2,3-dibromopropionate as a reagent. The reaction mixture is stirred overnight at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of naphthyl ketones or aldehydes.

    Reduction: Formation of naphthyl ethanes.

    Substitution: Formation of naphthyl derivatives with various functional groups.

Scientific Research Applications

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Chloroethanol Derivatives with Varied Aromatic Substituents

Compounds with similar chloroethanol backbones but differing aromatic groups exhibit distinct physicochemical and reactivity profiles:

Compound Name CAS Number Molecular Weight (g/mol) Aromatic Group Key Properties/Applications
(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol 1568107-67-4 206.67 Naphthalen-1-yl High aromaticity; chiral resolution
(1S)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol 256474-24-5 225.5 3,4-Dichlorophenyl Enhanced electrophilicity
(1S)-2-Chloro-1-(4-chlorophenyl)ethan-1-ol 178460-78-1 191.06 4-Chlorophenyl Simpler synthesis; lower steric bulk

Key Findings :

  • Dichlorophenyl derivatives (e.g., CAS 256474-24-5) exhibit higher molecular weights and halogen density, which may improve binding affinity in receptor-based applications .

Halogen-Substituted Variants: Bromo vs. Chloro

Replacing chlorine with bromine alters electronic and steric properties:

  • (1S)-2-Bromo-1-(naphthalen-2-yl)ethan-1-ol (CAS 100306-23-8, MW 251.12) : Higher molecular weight due to bromine’s larger atomic radius. Increased leaving-group ability in nucleophilic substitution reactions compared to chloro analogs. Limited commercial availability, suggesting synthetic challenges .

Amino-Substituted Analogs

Amino derivatives replace the chlorine atom with an amine group, drastically altering reactivity:

  • (1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol (CAS 1568136-16-2, MW 187.24) : Reduced molecular weight and polarity compared to chloro derivatives. Potential as a precursor for Schiff base ligands or peptidomimetics.
  • (1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride (CAS EN300-1693214) : Methoxy group enhances solubility in polar solvents.

Stereochemical Considerations

Enantiomeric purity significantly impacts functionality:

  • (R)-2-Chloro-1-(4'-chlorophenyl)ethan-1-ol achieves 96% enantiomeric excess (ee) via enzymatic reduction, highlighting the efficiency of biocatalytic methods for stereoselective synthesis .
  • Fluorinated chroman derivatives (e.g., (1S)-2-chloro-1-[(2R)-6-fluorochroman-2-yl]ethanol) demonstrate how stereochemistry influences pharmacokinetics in drug candidates .

Biological Activity

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol, an organic compound with the molecular formula C12H11ClOC_{12}H_{11}ClO and a molecular weight of 206.67 g/mol, is a chlorinated derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorine atom attached to a secondary alcohol group, which is further substituted by a naphthalene moiety. This unique structure enhances its reactivity compared to non-chlorinated analogs.

PropertyValue
Molecular FormulaC12H11ClOC_{12}H_{11}ClO
Molecular Weight206.67 g/mol
Functional GroupsChlorine, Alcohol

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. This interaction allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of various enzymatic pathways and potential therapeutic effects. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities, suggesting promising avenues for drug development.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Salmonella Typhi0.12

The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

Anticancer Activity

Preliminary studies indicate that this compound may also possess anticancer properties, particularly through its ability to inhibit specific enzymes involved in cancer progression. Further research is needed to elucidate the specific pathways affected by this compound.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a broad spectrum of activity, with particularly strong effects against E. coli and S. aureus. The study utilized the broth microdilution method to determine the minimum inhibitory concentrations (MICs), confirming the compound's potential as an antimicrobial agent .

Case Study 2: Mechanistic Insights

A mechanistic study explored how this compound interacts with nucleophilic sites in biological targets. Using spectroscopic methods, researchers demonstrated that the chlorine atom enhances the compound's reactivity, facilitating covalent bond formation with target enzymes. This interaction was shown to inhibit enzymatic activity, leading to downstream effects on cellular processes related to growth and proliferation .

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